molecular formula C17H19N3O4S2 B3018853 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide CAS No. 2097857-62-8

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B3018853
CAS No.: 2097857-62-8
M. Wt: 393.48
InChI Key: LHBUWTIDZYIWIR-UHFFFAOYSA-N
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Description

The compound N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide features a multifunctional structure combining a 2,2'-bithiophene moiety, a hydroxyethyl linker, and a 4-ethyl-2,3-dioxopiperazine core (Figure 1). Key structural attributes include:

  • Bithiophene unit: A conjugated aromatic system known for electron-rich properties and applications in optoelectronics .
  • Hydroxyethyl group: Enhances solubility via hydrogen bonding and introduces stereochemical complexity.
  • 2,3-Dioxopiperazine ring: A six-membered di-ketopiperazine with reduced basicity compared to unmodified piperazines, influencing pharmacokinetic behavior .
  • Ethyl substituent: Provides steric bulk and modulates lipophilicity.

Synthetic routes for analogous compounds (e.g., Stille coupling for bithiophene attachment , carboxamide formation via reflux with bases ) suggest plausible methodologies for this compound.

Properties

IUPAC Name

4-ethyl-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S2/c1-2-19-7-8-20(16(23)15(19)22)17(24)18-10-11(21)12-5-6-14(26-12)13-4-3-9-25-13/h3-6,9,11,21H,2,7-8,10H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBUWTIDZYIWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a synthetic compound notable for its potential biological activities. Its unique structure combines a bithiophene moiety with a piperazine core, which may contribute to its pharmacological properties. The compound's molecular formula is C17H19N3O4S2C_{17}H_{19}N_{3}O_{4}S_{2} and it has a molecular weight of approximately 393.5 g/mol .

Antimicrobial Properties

Research on similar compounds suggests that derivatives of piperazine, such as the one , may exhibit significant antimicrobial activity. Pyrazole derivatives, which share structural similarities with this compound, have demonstrated effectiveness against various bacterial and fungal strains. This activity is attributed to their ability to disrupt microbial cell functions and inhibit growth.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory potential of compounds featuring piperazine structures has been documented in several studies. These compounds can inhibit specific enzymes involved in inflammatory pathways, suggesting that this compound may also possess similar properties. This could make it a candidate for developing new anti-inflammatory agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for elucidating how modifications to the compound might enhance its biological activity. The following table summarizes key structural features and their associated biological activities:

Compound NameStructural FeaturesUnique Properties
This compoundBithiophene moiety + piperazine corePotential antimicrobial and anti-inflammatory activities
Pyrazole DerivativesPyrazole coreAntimicrobial properties
Bithiophene SulfonamidesBithiophene + sulfonamideApplications in organic electronics

The combination of electronic properties from the bithiophene unit with the biological activity from the piperazine core contributes to the multifaceted profile of this compound, making it a versatile candidate for both pharmaceutical and material science applications.

Synthesis and Characterization

The synthesis of this compound involves several synthetic steps that allow for precise control over its molecular structure. Characterization techniques such as NMR spectroscopy and mass spectrometry are typically employed to confirm the identity and purity of the synthesized compound.

Future Directions

Given the promising biological activities suggested by related compounds, further research is essential to explore the specific mechanisms of action of this compound. Investigations into its interactions with various biological targets could provide insights into its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below compares the target compound with structurally related derivatives:

Compound Name Key Features Structural Differences vs. Target Compound Evidence ID
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Piperazine core with ethyl group; chlorophenyl carboxamide substituent Lacks bithiophene, hydroxyethyl, and dioxo groups
7,14-Bis(3',2'-dodecyl-[2,2'-bithiophene]-5-yl)diindolo[...]dione (BAI3) Bithiophene conjugated to a fused indolo-naphthyridine system Larger polycyclic core; lacks piperazine and hydroxyethyl
N-(2-Isopropoxy-5-(piperidin-4-yl)phenyl)pyrazine-2-carboxamide (61) Pyrazine-carboxamide with piperidine and isopropoxy groups Pyrazine vs. dioxopiperazine; no bithiophene
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide Imidazole and benzodioxole substituents; hydrazine-carboxamide linkage Different heterocycles; no dioxopiperazine or bithiophene
Key Observations:

Bithiophene vs.

Dioxopiperazine vs. Piperazine/Pyrazine : The 2,3-dioxopiperazine core reduces basicity (vs. piperazine in ) and alters hydrogen-bonding capacity, affecting solubility and target binding .

Hydroxyethyl Linker : Unique to the target compound, this group may improve aqueous solubility compared to alkyl or aryl linkers in analogs (e.g., isopropoxy in ) .

Physicochemical and Pharmacological Implications

  • Solubility : The hydroxyethyl group and dioxopiperazine’s polarity may counterbalance the hydrophobic bithiophene, improving aqueous solubility compared to fully aromatic analogs (e.g., BAI3 in ) .
  • Synthetic Complexity : The combination of bithiophene, hydroxyethyl, and dioxopiperazine necessitates multi-step synthesis, contrasting with simpler carboxamides (e.g., ’s pyrazine derivative) .

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